molecular formula C11H18N2O B12736368 3-((2-(Dimethylamino)propoxy)methyl)pyridine CAS No. 102206-61-1

3-((2-(Dimethylamino)propoxy)methyl)pyridine

Cat. No.: B12736368
CAS No.: 102206-61-1
M. Wt: 194.27 g/mol
InChI Key: DEFXBODZFIAWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(Dimethylamino)propoxy)methyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Dimethylamino)propoxy)methyl)pyridine typically involves the reaction of 3-pyridinemethanol with 2-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Dimethylamino)propoxy)methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-((2-(Dimethylamino)propoxy)methyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-(Dimethylamino)propoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyridine
  • 3-(Dimethylamino)pyridine
  • 4-(Dimethylamino)pyridine

Uniqueness

3-((2-(Dimethylamino)propoxy)methyl)pyridine is unique due to the presence of both a dimethylamino group and a propoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

102206-61-1

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N,N-dimethyl-1-(pyridin-3-ylmethoxy)propan-2-amine

InChI

InChI=1S/C11H18N2O/c1-10(13(2)3)8-14-9-11-5-4-6-12-7-11/h4-7,10H,8-9H2,1-3H3

InChI Key

DEFXBODZFIAWSS-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CN=CC=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.